molecular formula C14H24NO6+ B14641903 ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid CAS No. 55989-05-4

ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid

Cat. No.: B14641903
CAS No.: 55989-05-4
M. Wt: 302.34 g/mol
InChI Key: REECBMQPPLXPJZ-CZEFNJPISA-O
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Description

Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid is a complex organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.336 g/mol . This compound is known for its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The ester and amide groups in the compound allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl prop-2-enoate
  • 2-Methylenebutanedioic acid
  • Prop-2-enamide
  • Prop-2-en

Uniqueness

Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid stands out due to its unique combination of ester and amide functional groups, which provide it with versatile reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

55989-05-4

Molecular Formula

C14H24NO6+

Molecular Weight

302.34 g/mol

IUPAC Name

ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid

InChI

InChI=1S/C5H9NO2.C5H8O2.C4H6O2/c1-4(3-6)5(7)8-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,6H2,1-2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)/p+1/b4-3+;;

InChI Key

REECBMQPPLXPJZ-CZEFNJPISA-O

Isomeric SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.C/C(=C\[NH3+])/C(=O)OC

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C[NH3+])C(=O)OC

Origin of Product

United States

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